2-(2-Cyanoethyl)benzonitrile
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Overview
Description
2-(2-Cyanoethyl)benzonitrile is an organic compound with the molecular formula C10H8N2. It is a derivative of benzonitrile, characterized by the presence of a cyanoethyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Cyanoethyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of benzonitrile with acrylonitrile in the presence of a base, such as sodium hydroxide, under reflux conditions. This reaction results in the formation of this compound through a nucleophilic addition mechanism.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyanoethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to produce amines.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-(2-Cyanoethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2-Cyanoethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The cyano group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially altering their function and activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with a single cyano group attached to the benzene ring.
4-(2-Cyanoethyl)benzonitrile: A positional isomer with the cyanoethyl group attached at the para position.
Acetonitrile: A small polar molecule with a cyano group attached to a methyl group.
Uniqueness
2-(2-Cyanoethyl)benzonitrile is unique due to the presence of both a benzene ring and a cyanoethyl group, which imparts distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
18328-00-2 |
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Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-(2-cyanoethyl)benzonitrile |
InChI |
InChI=1S/C10H8N2/c11-7-3-6-9-4-1-2-5-10(9)8-12/h1-2,4-5H,3,6H2 |
InChI Key |
WASYICHESQTQJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC#N)C#N |
Origin of Product |
United States |
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